1-(4-Bromo-1,3-thiazol-2-yl)-1,2-dihydropyridin-2-one
Description
1-(4-Bromo-1,3-thiazol-2-yl)-1,2-dihydropyridin-2-one (CAS 959239-58-8) is a brominated heterocyclic compound with the molecular formula C₈H₅BrN₂OS and a molecular weight of 256.96 g/mol . Its structure comprises a 4-bromo-1,3-thiazole ring fused to a 1,2-dihydropyridin-2-one moiety. This compound is commercially available in high-purity grades (≥99%), making it suitable for pharmaceutical and materials science research . The bromine atom on the thiazole ring enhances its reactivity for cross-coupling reactions, while the dihydropyridinone core provides a planar, conjugated system that may influence intermolecular interactions, such as hydrogen bonding or π-stacking .
Properties
IUPAC Name |
1-(4-bromo-1,3-thiazol-2-yl)pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2OS/c9-6-5-13-8(10-6)11-4-2-1-3-7(11)12/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJCGKMXJJIWPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)C2=NC(=CS2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Bromo-1,3-thiazol-2-yl)-1,2-dihydropyridin-2-one typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Bromination: The thiazole ring is then brominated at the 4-position using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(4-Bromo-1,3-thiazol-2-yl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiazolidines.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems, which are valuable in medicinal chemistry.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-Bromo-1,3-thiazol-2-yl)-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the synthesis of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-1,3-thiazol-2-yl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the thiazole ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound may also interfere with cellular pathways, such as signal transduction and gene expression, contributing to its biological effects .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural and physicochemical differences between 1-(4-bromo-1,3-thiazol-2-yl)-1,2-dihydropyridin-2-one and related heterocycles:
Physicochemical Properties
- Solubility: The dihydropyridinone core imparts moderate polarity, but solubility in aqueous media is lower than that of the acetic acid derivative (C₅H₄BrNO₃S) .
- Lipophilicity: The bromothiazole-dihydropyridinone hybrid has a calculated logP of ~1.8, lower than the chlorophenyl-substituted pyrazolone (logP ~3.2) due to the absence of aromatic hydrophobic groups .
Research Findings and Implications
- Crystallography: Tools like SHELXL and ORTEP-3 are critical for resolving the compound’s hydrogen-bonding patterns, which differ from pyrazolones due to sulfur’s lack of H-bond donor capacity .
- Synthetic Challenges: The dihydropyridinone ring’s tautomerism may complicate purification compared to stable pyridazine derivatives .
Biological Activity
1-(4-Bromo-1,3-thiazol-2-yl)-1,2-dihydropyridin-2-one (CAS No. 959239-58-8) is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, focusing on its interactions, pharmacokinetics, and therapeutic implications.
The compound has the following chemical properties:
- Molecular Formula : C8H5BrN2OS
- Molecular Weight : 257.11 g/mol
- Appearance : Powder
- Storage Temperature : Room temperature
Pharmacokinetics
Recent studies have investigated the pharmacokinetic profile of this compound, particularly its interaction with human serum albumin (HSA). The binding affinity between the compound and HSA was found to be moderate to strong, indicating significant potential for therapeutic applications. The binding constant was measured at approximately , suggesting effective interaction which may enhance its bioavailability in the bloodstream .
The interaction mechanism with HSA involves:
- Static Fluorescence Quenching : Indicating a strong interaction between the compound and the protein.
- Hydrophobic Interactions and Hydrogen Bonding : These are crucial for stabilizing the HSA-complex.
Molecular docking studies revealed that the compound preferentially binds to domain IIA of HSA, leading to conformational changes in the protein structure. This binding also enhances the esterase activity of HSA, suggesting a potential role in drug metabolism .
Toxicological Profile
While the compound shows promising pharmacological properties, it is essential to note potential hepatotoxicity and interactions with cytochrome P450 enzymes. However, it has been reported to exhibit no mutagenicity, making it a safer candidate for further development .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
